MCHR1 Antagonist Potency: Imidazo[1,2-a]pyridine Core vs. Alternative Bicyclic Motifs
The unsubstituted imidazo[1,2-a]pyridine core (represented in compounds 6a and 6b) was selected from a screen of novel bicyclic motifs for MCHR1 antagonism due to its high intrinsic binding affinity [1]. These lead compounds (6a and 6b) displayed IC50 values in the single-digit nanomolar range against MCHR1, a level of potency not achieved with alternative bicyclic heterocycles in the same study, which failed to meet the criteria for aliphatic amine-free antagonists [1]. This demonstrates that the imidazo[1,2-a]pyridine core provides a unique pharmacophoric advantage for this target, essential for achieving the desired potency and safety profile (e.g., low hERG inhibition and phospholipidosis induction) as further optimized in compound 10a [1].
| Evidence Dimension | MCHR1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 < 10 nM (for compounds 6a and 6b, which incorporate the unsubstituted imidazo[1,2-a]pyridin-6-yl core) |
| Comparator Or Baseline | Other novel bicyclic motifs screened for MCHR1 binding affinity (specific structures not reported) |
| Quantified Difference | Imidazo[1,2-a]pyridine core compounds (6a, 6b) met the single-digit nanomolar potency threshold for advancement; other screened motifs did not achieve this level of MCHR1 inhibition and were deprioritized. |
| Conditions | In vitro MCHR1 binding and functional antagonism assays; CHO cells expressing rat MCHR1 |
Why This Matters
For a procurement scientist, this evidence confirms that the imidazo[1,2-a]pyridine-6-yl core is not a generic heterocycle but a validated, high-affinity scaffold for MCHR1, making it a strategic choice over other bicyclic amines for CNS-targeted obesity or metabolic disorder programs.
- [1] Igawa, H., Takahashi, M., Kakegawa, K., Kina, A., Ikoma, M., Aida, J., Yasuma, T., Kawata, Y., Ashina, S., Yamamoto, S., Kundu, M., Khamrai, U., Hirabayashi, H., Nakayama, M., Nagisa, Y., Kasai, S., & Maekawa, T. (2016). Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. Journal of Medicinal Chemistry, 59(3), 1116–1139. View Source
